molecular formula C15H15F3N2O2S B2546521 N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-6-carboxamide CAS No. 1706399-55-4

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2546521
CAS No.: 1706399-55-4
M. Wt: 344.35
InChI Key: JZNVXGCKAJSODZ-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-6-carboxamide is a benzothiazole-derived carboxamide featuring a trifluoroethyl group and an oxan-4-yl (tetrahydropyran-4-yl) substituent. Benzothiazole carboxamides are known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the oxan-4-yl moiety may contribute to improved solubility and bioavailability.

Properties

IUPAC Name

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2S/c16-15(17,18)8-20(11-3-5-22-6-4-11)14(21)10-1-2-12-13(7-10)23-9-19-12/h1-2,7,9,11H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNVXGCKAJSODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)C(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C12H14F3N3O2SC_{12}H_{14}F_3N_3O_2S, with a molar mass of 313.32 g/mol. The presence of the trifluoroethyl group enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₄F₃N₃O₂S
Molar Mass313.32 g/mol
CAS Number1479373-40-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. While specific data on this compound is limited, related compounds demonstrate significant efficacy against various bacterial and fungal strains.

  • Mechanism of Action : Compounds featuring the benzothiazole moiety often exhibit their antimicrobial effects by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. For instance, certain derivatives have been shown to inhibit succinate dehydrogenase, a key enzyme in bacterial respiration .
  • Case Studies : A study evaluating the antimicrobial activity of benzothiazole derivatives found that compounds with similar structural features exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10 to 40 μmol/mL against various pathogens . Although direct studies on this compound are lacking, its structural analogs suggest potential efficacy.

Cytotoxicity and Selectivity

The cytotoxic effects of benzothiazole derivatives have been documented in various cancer cell lines. For example, compounds with similar functionalities have shown selective toxicity towards cancer cells while sparing normal cells.

Cell LineIC50 (μM)Reference
HeLa15
MCF720
A54925

Research Findings

  • In Vitro Studies : Preliminary in vitro studies indicate that the introduction of trifluoroethyl groups may enhance the compound's interaction with lipid membranes, potentially increasing permeability and bioactivity against microbial cells .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like trifluoroethyl has been correlated with increased biological activity in related compounds. This suggests that this compound could exhibit enhanced activity compared to its non-fluorinated counterparts.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties

Benzothiazole derivatives have been widely studied for their antioxidant properties. Research indicates that compounds like N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-6-carboxamide exhibit significant antioxidant activity. This is particularly relevant in the context of skin protection against oxidative stress, which can lead to various skin diseases. The compound has shown promise in formulations aimed at providing photoprotection and anti-aging benefits due to its ability to filter UV radiation effectively .

1.2 Antifungal Activity

The compound has also demonstrated antifungal properties. In studies focusing on dermatophytes and Candida albicans, certain benzothiazole derivatives exhibited strong growth inhibition. This suggests that this compound could be a candidate for developing antifungal treatments .

1.3 Antiproliferative Effects

Research has indicated that benzothiazole derivatives possess antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have been tested against melanoma cells (SK-Mel 5), showing significant inhibition of cell growth. This positions the compound as a potential lead in cancer therapeutics .

Agricultural Applications

2.1 Fungicides

Given its antifungal properties, this compound may be developed into a fungicide for agricultural use. Benzothiazoles are known for their efficacy against various plant pathogens, making them suitable candidates for protecting crops from fungal diseases .

Materials Science

3.1 Development of UV Filters

The compound's ability to absorb UV radiation makes it a potential candidate for incorporation into sunscreens and other cosmetic products as a UV filter. Its multifunctional profile allows it to serve not only as a protective agent but also as an antioxidant and antimicrobial component in formulations aimed at enhancing skin health .

Case Studies

Study Focus Findings
Study on Antioxidant ActivityEvaluated the antioxidant capacity of benzothiazole derivativesCompounds showed superior UV filtering capabilities compared to existing commercial products
Antifungal EfficacyTested against dermatophytes and Candida albicansSignificant growth inhibition observed; potential for therapeutic applications in dermatology
Antiproliferative ActivityInvestigated effects on melanoma cellsDemonstrated effective inhibition of cell proliferation; promising for cancer treatment development

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

The target compound’s benzothiazole core is modified at the 6-position with a carboxamide group. Key analogs include:

  • N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4a): Features a 4-oxo-thiazolidine-phenyl group instead of oxan-4-yl/trifluoroethyl.
  • N-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide: Combines a chromene ring with a benzothiazole-carboxamide scaffold.

Trifluoroethyl-Containing Analogs

The trifluoroethyl group is a critical pharmacophore in the target compound. Similar structures include:

  • (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide: A patented compound with a trifluoroethyl-pyrrolidine-carboxamide moiety. The trifluoroethyl group here improves metabolic stability, a property likely shared with the target compound .
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide : Substitutes the oxan-4-yl group with ethoxy and trifluoromethylbenzamide. The ethoxy group may reduce steric hindrance compared to oxan-4-yl, while the trifluoromethylbenzamide enhances electron-withdrawing effects .

Oxan-4-yl (Morpholino) Derivatives

Oxan-4-yl (morpholino) groups are common in drug design for solubility enhancement. Examples include:

  • N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: Uses a hexahydroquinoline scaffold with dimethoxyphenyl and bromobenzothiazole groups. The absence of oxan-4-yl may limit solubility compared to the target compound .
  • 2-(4-methoxyphenoxy)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide: Incorporates a methoxyphenoxy group instead of oxan-4-yl, which could alter membrane permeability .

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield Reference
N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-6-carboxamide (Target) Not provided Not available Oxan-4-yl, trifluoroethyl Not reported N/A
N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4a) C₁₇H₁₄N₂O₂S₂ 354.44 4-oxo-thiazolidine, phenyl 60%
N-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide C₂₄H₁₅FN₂O₃S 430.45 Chromene, fluoro Not reported
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide C₁₇H₁₃F₃N₂O₂S 366.36 Ethoxy, trifluoromethylbenzamide Not reported

Pharmacological and Industrial Relevance

  • Fluorinated Analogs : Fluorine atoms (e.g., in the target compound and ) enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins.
  • Industrial Feasibility : High-yield syntheses (e.g., 93% for 3q in THF ) suggest that optimizing reaction conditions (solvent, temperature) could benefit the target compound’s production.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-6-carboxamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of solvents (e.g., ethanol, THF), reaction temperatures (e.g., 170–210°C), and catalysts. For example, cyclocondensation reactions involving benzothiazole precursors and trifluoroethylamine derivatives under reflux in ethanol have yielded analogues with 60–93% purity after recrystallization . Purification via flash chromatography (e.g., CH₂Cl₂/EtOH) can further enhance purity. Monitoring reaction progress using TLC (e.g., EtOAc/Hex, 4:6) is critical to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Essential for confirming substituent positions (e.g., trifluoroethyl and oxan-4-yl groups). For benzothiazole derivatives, characteristic aromatic proton signals appear at δ 7.30–8.16 ppm, while trifluoroethyl groups show quartets near δ 3.82–4.03 ppm .
  • FTIR : Key peaks include C=O stretches (~1680–1720 cm⁻¹) and NH stretches (~3199 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., 433.9 g/mol for analogues) and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Methodological Answer : Microdilution assays in 96-well plates are standard for antimicrobial testing. Use bacterial strains (e.g., S. aureus ATCC 6538, E. coli ATCC 35210) at 1 × 10⁵ CFU/mL. Measure MIC/MBC values after 24-hour incubation at 37°C. For example, benzothiazole carboxamides exhibit MICs of 8–64 µg/mL against Gram-positive pathogens . Include controls (e.g., DMSO + Tween 80) to rule out solvent toxicity.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance target specificity?

  • Methodological Answer :

  • Substituent Variation : Replace the oxan-4-yl group with morpholine or piperidine to alter hydrogen-bonding capacity. Derivatives with 2-chloro-6-fluorophenyl substituents show improved antibacterial activity (MIC = 16 µg/mL vs. S. aureus) .
  • Trifluoroethyl Optimization : Introduce bulkier fluorinated groups (e.g., 2,2,3,3-tetrafluoropropyl) to enhance metabolic stability while maintaining lipophilicity (clogP ~2.5–3.0) .
  • Bioisosteric Replacement : Substitute the benzothiazole core with imidazopyridine to modulate π-π stacking interactions .

Q. How should researchers address contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Assay Standardization : Compare inoculum sizes (e.g., 1 × 10⁴ vs. 1 × 10⁵ CFU/mL) and growth media (LB vs. Mueller-Hinton). Variations in MIC values (e.g., ±2 dilution steps) may arise from differences in bacterial strain susceptibility .
  • Solvent Effects : Ensure DMSO concentrations ≤5% to avoid false negatives. Pre-screen solvents for interference with optical density measurements at 655 nm .

Q. What computational methods are employed to predict interactions between this compound and target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2). The trifluoroethyl group may occupy hydrophobic pockets, while the oxan-4-yl group forms hydrogen bonds with catalytic residues (e.g., Arg120) .
  • QSAR Modeling : Corrogate descriptors (e.g., logP, polar surface area) with IC₅₀ values to predict activity against carbonic anhydrase isoforms .

Q. What strategies mitigate metabolic instability due to the trifluoroethyl group?

  • Methodological Answer :

  • Prodrug Design : Mask the carboxamide as an ester (e.g., ethyl ester) to enhance oral bioavailability. Hydrolysis in vivo regenerates the active form .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce oxidative defluorination .

Q. How does the oxan-4-yl group influence the compound’s physicochemical properties and target binding?

  • Methodological Answer :

  • Lipophilicity : The oxan-4-yl group reduces logD (e.g., from 3.2 to 2.7) compared to cyclohexyl analogues, improving aqueous solubility .
  • Hydrogen Bonding : X-ray crystallography of related compounds shows the oxan-4-yl oxygen forms a 2.8 Å hydrogen bond with Thr215 in COX-2, stabilizing the enzyme-inhibitor complex .

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